molecular formula C12H14N2O B1449373 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126178-70-7

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1449373
CAS No.: 2126178-70-7
M. Wt: 202.25 g/mol
InChI Key: WUQAKDYINBTYHB-UHFFFAOYSA-N
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Description

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(benzimidazol-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12(6-3-7-12)8-14-9-13-10-4-1-2-5-11(10)14/h1-2,4-5,9,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQAKDYINBTYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol, a compound characterized by the fusion of a cyclobutanol structure with a benzodiazole moiety, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H14N2OC_{12}H_{14}N_2O, and it is classified under CAS number 2126178-70-7. The structural characteristics contribute to its interaction with biological systems.

PropertyValue
Molecular Weight202.25 g/mol
IUPAC NameThis compound
Chemical ClassBenzodiazole derivative

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with benzodiazole structures often exhibit antimicrobial properties. For instance, studies have shown that similar benzodiazole derivatives possess significant antibacterial and antifungal activities. The exact mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Insecticidal Properties

A related study highlighted the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. While this compound has not been extensively tested in this context, the structural similarities suggest potential efficacy as an insecticide. The study reported that certain derivatives exhibited LC50 values indicating effective larvicidal activity while maintaining low toxicity to mammalian cells .

Anti-inflammatory Potential

Benzodiazole derivatives have also been explored for their anti-inflammatory properties. Compounds in this class may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which could provide therapeutic benefits in inflammatory diseases.

Study on Antibacterial Activity

A comparative study investigated various benzodiazole derivatives, including this compound. The results indicated that modifications in the benzodiazole ring significantly influenced antibacterial potency against strains such as E. coli and S. aureus. The study concluded that specific substitutions could enhance the compound's efficacy .

Toxicity Assessment

In assessing the safety profile of related compounds, one study administered doses up to 2000 mg/kg in mice without significant adverse effects observed in vital organs. This suggests a favorable safety margin for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.